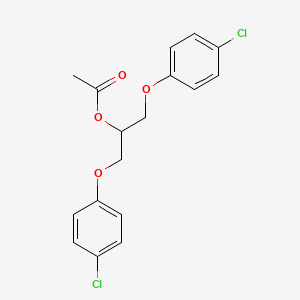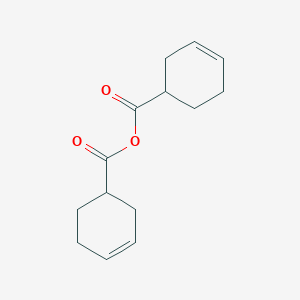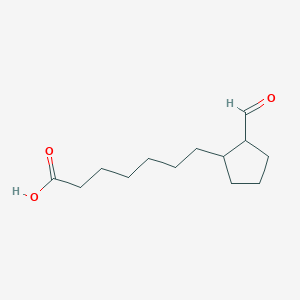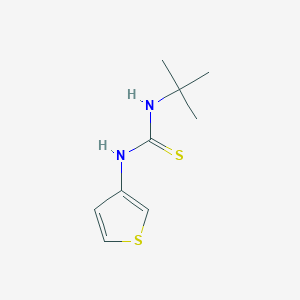
N-tert-Butyl-N'-thiophen-3-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-thiophen-3-ylthiourea is an organic compound with the molecular formula C9H14N2S2 It is characterized by the presence of a thiourea group substituted with a tert-butyl group and a thiophen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-thiophen-3-ylthiourea typically involves the reaction of tert-butylamine with thiophene-3-carbonyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-Butylamine+Thiophene-3-carbonyl isothiocyanate→N-tert-Butyl-N’-thiophen-3-ylthiourea
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-thiophen-3-ylthiourea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-thiophen-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl compounds, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-tert-Butyl-N’-thiophen-3-ylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-thiophen-3-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The tert-butyl and thiophen-3-yl groups contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a thiophen-3-yl group.
N-tert-Butyl-N’-benzylthiourea: Contains a benzyl group in place of the thiophen-3-yl group.
N-tert-Butyl-N’-methylthiourea: Features a methyl group instead of the thiophen-3-yl group.
Uniqueness
N-tert-Butyl-N’-thiophen-3-ylthiourea is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological molecules or metal ions are required.
Properties
CAS No. |
51460-50-5 |
|---|---|
Molecular Formula |
C9H14N2S2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
1-tert-butyl-3-thiophen-3-ylthiourea |
InChI |
InChI=1S/C9H14N2S2/c1-9(2,3)11-8(12)10-7-4-5-13-6-7/h4-6H,1-3H3,(H2,10,11,12) |
InChI Key |
YGBWBIDWFXYGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



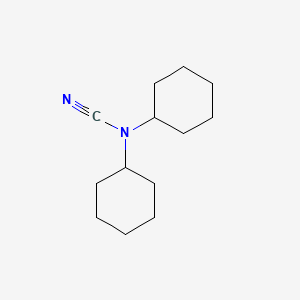
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
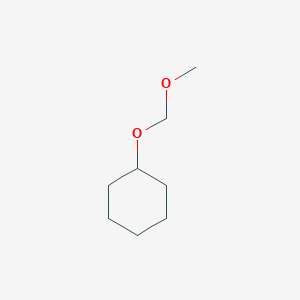
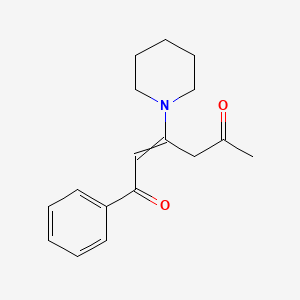
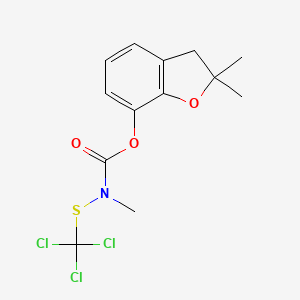
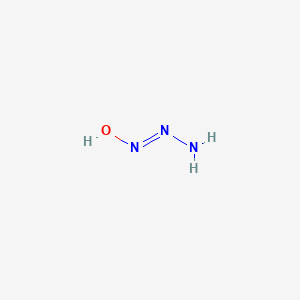
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
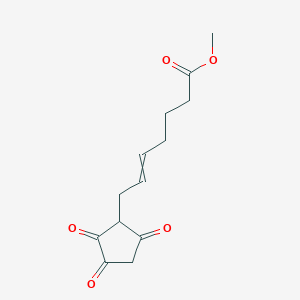
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
